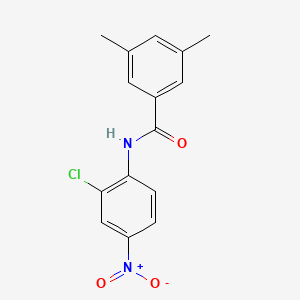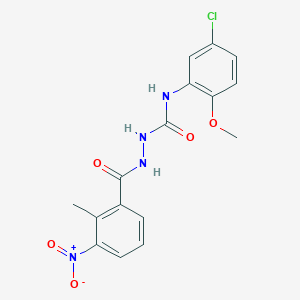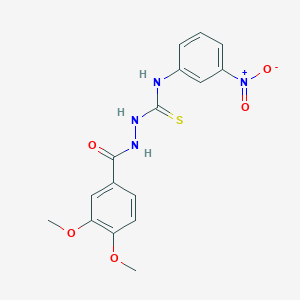
N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide
Vue d'ensemble
Description
N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide, also known as CNB or 4-CN-B, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is characterized by its yellow crystalline appearance. In
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and disrupting the mitotic spindle. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide has also been shown to exhibit anti-inflammatory and analgesic effects. This compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduces pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide in lab experiments is its high potency and selectivity towards cancer cells. This compound exhibits minimal toxicity towards normal cells, making it an attractive candidate for the development of anticancer agents. However, one of the limitations of using N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research and development of N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide. One of the most promising areas is the optimization of its anticancer activity through structural modifications and the development of prodrugs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to explore the anti-inflammatory and analgesic effects of this compound and its potential applications in the treatment of chronic pain and inflammatory diseases. Finally, the use of N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide as a tool compound for studying tubulin polymerization and microtubule dynamics in cells could lead to a better understanding of the mechanisms underlying cell division and cancer progression.
Applications De Recherche Scientifique
N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of this compound is in the development of novel anticancer agents. Studies have shown that N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-5-10(2)7-11(6-9)15(19)17-14-4-3-12(18(20)21)8-13(14)16/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIBZKHJTIPNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzodioxol-5-yl-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4120273.png)
![N-methyl-1-(2-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B4120293.png)
![N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4120298.png)

![3-chloro-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4120309.png)


![2-{4-[(propylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4120319.png)

![methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120339.png)

![1-benzyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4120372.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4120374.png)
![N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4120379.png)